An In-depth Technical Guide to 2-Chloro-5-nitrothiazole: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 2-Chloro-5-nitrothiazole: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrothiazole is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and the halogenated thiazole ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-nitrothiazole, detailed protocols for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics, aiming to equip researchers with the essential knowledge for its effective utilization in the laboratory.
Part 1: Physicochemical Properties
2-Chloro-5-nitrothiazole is a light brown to yellow solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃HClN₂O₂S | [1] |
| Molecular Weight | 164.57 g/mol | [1] |
| Appearance | Light brown to yellow solid | [2] |
| Melting Point | 61 °C | [2] |
| Boiling Point (Predicted) | 305.3±34.0 °C | [2] |
| Density (Predicted) | 1.715 g/cm³ | [2] |
| CAS Number | 3034-47-7 | [1] |
Solubility: While specific quantitative solubility data for 2-Chloro-5-nitrothiazole is not extensively documented in readily available literature, its polarity, influenced by the nitro and chloro substituents, suggests it would be soluble in polar organic solvents. Based on the solubility of similar compounds like 2-bromo-5-nitrothiazole and 2-chloro-5-nitroaniline, it is anticipated to be soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethyl acetate.[3] Its solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to have low solubility in non-polar solvents such as hexanes and toluene.
Storage and Stability: 2-Chloro-5-nitrothiazole should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure its stability.[2]
Part 2: Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 2-Chloro-5-nitrothiazole involves the Sandmeyer reaction, utilizing the readily available precursor, 2-amino-5-nitrothiazole.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 2-Chloro-5-nitrothiazole.
Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole (Precursor)
This protocol is adapted from established methods for the nitration of 2-aminothiazole.
Materials:
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2-Aminothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-10 °C in an ice-salt bath.
-
Slowly add 2-aminothiazole to the cold sulfuric acid with continuous stirring to form 2-aminothiazole sulfate.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 2-aminothiazole sulfate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a yellow precipitate of 2-amino-5-nitrothiazole forms.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Experimental Protocol: Synthesis of 2-Chloro-5-nitrothiazole via Sandmeyer Reaction
This protocol is a generalized procedure for the Sandmeyer reaction and should be optimized for this specific substrate.
Materials:
-
2-Amino-5-nitrothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
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Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-nitrothiazole in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the 2-amino-5-nitrothiazole solution, keeping the temperature strictly between 0-5 °C. The formation of the diazonium salt is indicated by a color change.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-Chloro-5-nitrothiazole.
-
Purification Protocol: Recrystallization
Materials:
-
Crude 2-Chloro-5-nitrothiazole
-
Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Part 3: Spectroscopic Analysis
While publicly available, fully assigned spectra for 2-Chloro-5-nitrothiazole are limited, its structure allows for the prediction of its key spectroscopic features. Researchers are encouraged to acquire and interpret their own data for confirmation. Spectral data for this compound can be found on platforms like ChemicalBook.[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloro-5-nitrothiazole is expected to be very simple, showing a single singlet in the aromatic region.
-
Expected Chemical Shift (δ): The lone proton at the C4 position of the thiazole ring is expected to resonate as a singlet. Due to the electron-withdrawing effects of the adjacent nitro group and the electronegative chlorine atom, this proton will be significantly deshielded, and its chemical shift is predicted to be in the downfield region of the spectrum, likely between 8.0 and 9.0 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-Chloro-5-nitrothiazole is expected to display three distinct signals corresponding to the three carbon atoms in the thiazole ring.
-
Expected Chemical Shifts (δ):
-
C2 (bearing the chlorine atom): This carbon is expected to be the most downfield signal due to the direct attachment of the electronegative chlorine atom and the nitrogen of the thiazole ring. Its chemical shift is likely to be in the range of 150-160 ppm.
-
C5 (bearing the nitro group): This carbon will also be significantly downfield due to the strong electron-withdrawing effect of the nitro group. Its resonance is predicted to be in the range of 145-155 ppm.
-
C4 (bearing the hydrogen atom): This carbon, being adjacent to the nitro group, will also be deshielded, with an expected chemical shift in the range of 120-130 ppm.
-
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Chloro-5-nitrothiazole will be characterized by several key absorption bands corresponding to the various functional groups present in the molecule.
-
Characteristic Absorption Bands:
-
NO₂ Stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration typically in the range of 1500-1570 cm⁻¹ and a symmetric stretching vibration in the range of 1300-1390 cm⁻¹.
-
C=N Stretching: The thiazole ring C=N stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-H Stretching: The C-H stretching vibration of the single aromatic proton on the thiazole ring is expected to appear above 3000 cm⁻¹.
-
Ring Vibrations: Other skeletal vibrations of the thiazole ring will be present in the fingerprint region (below 1500 cm⁻¹).
-
Mass Spectrometry (MS)
The mass spectrum of 2-Chloro-5-nitrothiazole will provide information about its molecular weight and fragmentation pattern under ionization.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (164.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 118.
-
Loss of Cl: Fragmentation involving the loss of the chlorine atom would lead to a fragment ion at m/z 129.
-
Ring Cleavage: Further fragmentation of the thiazole ring is also expected, leading to smaller fragment ions.
-
Diagram of Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction for the synthesis of 2-Chloro-5-nitrothiazole.
Conclusion
2-Chloro-5-nitrothiazole is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties, coupled with reliable synthetic and purification protocols, is essential for its successful application. The spectroscopic data, whether experimentally determined or predicted based on its structure, provides the necessary tools for its characterization and quality control. This guide serves as a foundational resource for researchers, enabling them to confidently incorporate 2-Chloro-5-nitrothiazole into their synthetic strategies and advance their drug discovery programs.
References
-
PubChem. 2-Amino-5-nitrothiazole. [Link]
-
ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]
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University of California, Davis. Mass Spectrometry - Fragmentation Patterns. [Link]
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Elixir International Journal. Elixir Org. Chem. 86 (2015) 34969-34972. [Link]
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IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
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Michigan State University. Infrared Spectroscopy. [Link]
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ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
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